N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:
- A cyclopropyl group attached to the carboxamide nitrogen.
- A (E)-2-phenylethenyl sulfonyl group at the piperidine nitrogen.
- A pyridin-3-ylmethyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c27-23(26(22-8-9-22)18-20-7-4-13-24-17-20)21-10-14-25(15-11-21)30(28,29)16-12-19-5-2-1-3-6-19/h1-7,12-13,16-17,21-22H,8-11,14-15,18H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVKOENEIOJVND-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CN=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H20N2O3S, with a molecular weight of 320.41 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antiviral effects.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have been shown to possess moderate protection against viruses such as HIV and HSV through mechanisms that inhibit viral replication .
Case Study: Antiviral Screening
In a study involving various piperidine derivatives, two compounds demonstrated significant antiviral activity against CVB-2 and HSV-1. The cytotoxic concentration (CC50) for one derivative was noted at 92 μM in Vero cells .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests revealed that certain derivatives exhibited activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, showcasing their potential as antimicrobial agents.
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | 0.8 |
| Aspergillus niger | 20 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets within the cell. This may include the inhibition of enzymes associated with inflammatory pathways or viral replication processes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the sulfonamide and cyclopropyl groups. The synthetic routes often utilize methods such as azide-alkyne cycloaddition for constructing complex structures.
Synthetic Route Overview
- Formation of Piperidine Ring : Utilize cyclization reactions.
- Introduction of Sulfonamide Group : Employ sulfonation techniques.
- Cyclopropanation : Apply cyclopropanation methods to introduce the cyclopropyl moiety.
Comparison with Similar Compounds
Key Observations:
The cyclopropyl group in the target compound may confer metabolic stability compared to Compound 15’s simpler alkyl chain.
Synthetic Challenges :
- Compound 15’s low yield (11%) highlights difficulties in introducing bulky aromatic groups during synthesis. Similar challenges may apply to the target compound’s sulfonyl-styryl moiety .
Methodological Context
- Database Utilization: The Cambridge Structural Database (CSD) () contains over 250,000 entries, enabling comparative analysis of piperidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
